molecular formula C22H22ClN5OS B2424002 5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-49-9

5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2424002
CAS No.: 851809-49-9
M. Wt: 439.96
InChI Key: OCLDGEDFOAWLNV-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
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Biological Activity

5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory activities.

Chemical Structure

The compound features a thiazole and triazole moiety, which are known for their significant biological activities. The presence of a chlorophenyl group and a phenylpiperazine moiety enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial properties. A study highlighted that compounds similar to the target compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.009 to 0.037 mg/mL against fungal pathogens like Trichophyton viride and Aspergillus versicolor .

CompoundMIC (mg/mL)MFC (mg/mL)
Compound 190.0090.0125
Compound 200.00060.00125
Ketoconazole0.280.38

Antiviral Activity

The antiviral potential of similar compounds has been noted in studies focusing on their ability to inhibit viral replication. For instance, derivatives containing the triazole ring have shown effectiveness against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition compared to commercial antiviral agents .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. The structure–activity relationship (SAR) analyses suggest that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds similar to the target compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for selected derivatives were found to be substantially lower than those of standard inhibitors, indicating potent enzyme inhibitory activity .

CompoundAChE IC50 (µM)Urease IC50 (µM)
Compound 7l2.14 ± 0.0031.13 ± 0.003
Compound 7m0.63 ± 0.0012.39 ± 0.005
Thiourea (standard)21.25 ± 0.15-

Case Studies

  • Antifungal Efficacy : A comparative study on various triazole derivatives showed that modifications at the N-4 position significantly influenced antifungal activity, with some derivatives outperforming traditional antifungal agents like ketoconazole .
  • Antiviral Screening : Research involving the synthesis of sulfonamide derivatives containing thiadiazole rings demonstrated notable antiviral activity against TMV, suggesting a potential avenue for developing new antiviral therapies based on structural analogs of the target compound .

Properties

IUPAC Name

5-[(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-9-17(23)10-8-16)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,19,29H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDGEDFOAWLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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